Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-containing heterocyclic compound . Quinoline derivatives have been used since ancient times .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and various chemical reactions. For instance, quinoline derivatives can be synthesized through several methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a quinoline ring, which is a heterocyclic compound with a benzene ring fused to a pyridine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoline compounds can undergo both electrophilic and nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline is a pungent hygroscopic colorless oily liquid .
Scientific Research Applications
Fluorescence Labeling
A study by Junzo Hirano et al. (2004) introduced a novel fluorophore, 6-Methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence across a wide pH range. This characteristic makes it a valuable tool for biomedical analysis. The study synthesized a related compound, [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine (6-MOQ-NH2), for the fluorescent labeling of carboxylic acids, showcasing its potential for sensitive and selective detection in analytical applications Hirano et al., 2004.
Synthesis and Characterization of Heterocyclic Compounds
Research by A. Saeed et al. (2014) involved the synthesis of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4-Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones. These compounds were synthesized through a series of reactions starting from methyl 2-(quinolin-8-yloxy) acetate, demonstrating their potential for creating novel heterocyclic compounds with various applications in medicinal chemistry and material science Saeed et al., 2014.
Anticancer Activity
A study by Chien‐Ting Chen et al. (2011) focused on the synthesis and evaluation of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs for anticancer activity. The research highlighted the structure-activity relationships of these compounds, with some showing promising anticancer properties, especially against melanoma. This indicates the potential of methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate and its analogs in developing new anticancer agents Chen et al., 2011.
Antimicrobial Activity
Research by Mohammad Mahboob Alam et al. (2011) synthesized novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and S-substituted 1,2,4-triazole derivatives from quinolin-8-yloxy compounds, evaluating their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities. This work demonstrates the versatility of quinoline derivatives in synthesizing compounds with potential therapeutic applications, including antimicrobial properties Alam et al., 2011.
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-14-6-3-12(4-7-14)17-10-18(25-11-19(22)24-2)15-9-13(20)5-8-16(15)21-17/h3-10H,11,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTUPVSOYMLRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=C2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.